3-Methoxy-2-nitro-benzoic acid ethyl ester, 97%
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Overview
Description
“3-Methoxy-2-nitro-benzoic acid ethyl ester” is a chemical compound with the molecular formula C8H7NO5 . It is also known by other names such as “2-Nitro-3-methoxybenzoic acid”, “Benzoic acid, 3-methoxy-2-nitro-”, and "m-Anisic acid, 2-nitro-" .
Molecular Structure Analysis
The molecular structure of “3-Methoxy-2-nitro-benzoic acid ethyl ester” can be represented by the InChI string: InChI=1S/C8H7NO5/c1-14-6-4-2-3-5 (8 (10)11)7 (6)9 (12)13/h2-4H,1H3, (H,10,11) . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Methoxy-2-nitro-benzoic acid ethyl ester” include a melting point of 253-257 °C (lit.), a boiling point of 334.23°C (rough estimate), and a density of 1.430 . It is soluble in methanol and has a refractive index of 1.5700 (estimate) . The compound is white to almost white in color .properties
IUPAC Name |
ethyl 3-methoxy-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-3-16-10(12)7-5-4-6-8(15-2)9(7)11(13)14/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDJLCZLHFDZOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methoxy-2-nitrobenzoate |
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